Isavuconazole-d4

Description

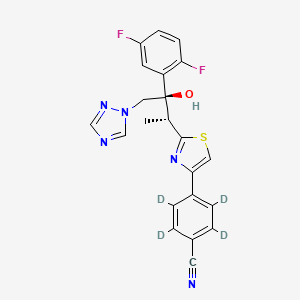

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOUSQFMYRUQK-KUXFOAEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Isavuconazole-d4 in Advancing Antifungal Drug Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isavuconazole, a broad-spectrum triazole antifungal agent, is a critical therapeutic option for treating invasive fungal infections, including aspergillosis and mucormycosis.[1][2][3] To ensure its safe and effective use, precise quantification of the drug in biological matrices is paramount. This is where Isavuconazole-d4, a deuterated analog of Isavuconazole, plays a pivotal role. This technical guide provides an in-depth exploration of the purpose of this compound in research, focusing on its application as an internal standard in bioanalytical method development and its significance in pharmacokinetic and therapeutic drug monitoring studies.

Core Application: An Internal Standard for Bioanalysis

The primary and most critical application of this compound is as an internal standard (IS) in analytical methodologies, particularly those employing mass spectrometry.[4][5][6] Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they closely mimic the physicochemical properties of the analyte of interest.[6] this compound, with four deuterium atoms incorporated into its structure, is chemically identical to Isavuconazole but has a distinct, higher molecular weight.[5][7] This property allows it to be distinguished from the unlabeled drug by a mass spectrometer while co-eluting during chromatographic separation.[8]

The use of this compound as an internal standard corrects for variability that can be introduced during various stages of sample preparation and analysis, such as extraction, derivatization, and ionization. By adding a known amount of this compound to each sample, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. This ensures a more accurate and precise quantification of Isavuconazole concentrations in complex biological matrices like plasma and serum.[8][9]

Key Research Areas Utilizing this compound

Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring of Isavuconazole is crucial in clinical practice to optimize treatment efficacy and minimize toxicity.[10] this compound is instrumental in the development and validation of robust analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for routine TDM.[4][8] These methods allow clinicians to maintain Isavuconazole plasma concentrations within the therapeutic window.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Isavuconazole is fundamental to its development and clinical application.[11][12][13] Pharmacokinetic studies rely on accurate measurement of drug concentrations over time. This compound is essential for the bioanalytical component of these studies, enabling the precise determination of key PK parameters such as peak plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life.[11][12][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in bioanalytical methods.

| Parameter | Value | Reference(s) |

| Molecular Formula | C22H13D4F2N5OS | [5][7] |

| Molecular Weight | 441.5 g/mol | [5][7] |

| Purity | ≥99% deuterated forms (d1-d4) | [5] |

| Formulation | Solid | [5] |

| Solubility | Soluble in Acetonitrile | [5] |

| A summary of the key properties of this compound. |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Isavuconazole | 438.1 | 224.1 / 214.9 / 368.9 | [8][9] |

| This compound | 442.1 | 224.1 / 218.9 / 372.9 | [8][9] |

| Commonly monitored mass-to-charge ratio (m/z) transitions for Isavuconazole and this compound in multiple reaction monitoring (MRM) mode on a tandem mass spectrometer. |

| Parameter | Value | Reference(s) |

| Linearity Range | 0.2 to 12.8 mg/L | [8] |

| Coefficient of Determination (r²) | > 0.999 | [8] |

| Within-run Precision | 1.4% to 2.9% | [8] |

| Between-run Precision | 1.5% to 3.0% | [8] |

| Recovery | 93.9% to 102.7% | [8] |

| Performance characteristics of a validated LC-MS/MS method for Isavuconazole quantification using this compound as an internal standard. |

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

A common and effective method for extracting Isavuconazole from plasma or serum samples is protein precipitation.[8][9][10]

Methodology:

-

Sample Collection: Collect whole blood in appropriate tubes (e.g., EDTA). Separate plasma or serum by centrifugation.[10]

-

Internal Standard Spiking: To a small volume of the plasma or serum sample (e.g., 20-50 µL), add a known concentration of this compound solution (e.g., in methanol or acetonitrile).[8][9]

-

Protein Precipitation: Add a larger volume of ice-cold organic solvent, such as methanol or acetonitrile, to the sample to precipitate proteins.[8][9]

-

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 24,000 x g) to pellet the precipitated proteins.[8]

-

Supernatant Collection: Carefully collect the clear supernatant, which contains Isavuconazole and this compound.

-

Dilution and Injection: The supernatant may be further diluted before injection into the LC-MS/MS system.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Methodology:

-

Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system. A reversed-phase column (e.g., C18) is typically used to separate Isavuconazole and this compound from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[8]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode, and multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both Isavuconazole and this compound (as detailed in the table above).[8][9]

-

Quantification: The peak area ratio of Isavuconazole to this compound is calculated and compared to a calibration curve prepared with known concentrations of Isavuconazole and a constant concentration of this compound. This allows for the accurate determination of the Isavuconazole concentration in the original sample.

Visualizations

Workflow for the quantification of Isavuconazole using this compound.

References

- 1. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of isavuconazole in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cerilliant.com [cerilliant.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 11. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Isotopic Signature: A Technical Guide to the Mass Shift of Isavuconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift between the antifungal agent Isavuconazole and its deuterated analogue, Isavuconazole-d4. This analysis is critical for researchers employing isotopic labeling in pharmacokinetic studies, metabolic profiling, and quantitative bioanalysis using mass spectrometry.

Core Data Summary: Isavuconazole vs. This compound

The fundamental difference between Isavuconazole and this compound lies in the substitution of four hydrogen atoms with deuterium atoms on the benzonitrile ring of the molecule. This substitution results in a predictable and measurable increase in its molecular weight. The following table summarizes the key quantitative data.

| Parameter | Isavuconazole | This compound | Mass Shift (Da) |

| Molecular Formula | C₂₂H₁₇F₂N₅OS | C₂₂H₁₃D₄F₂N₅OS | +4.025 |

| Monoisotopic Mass (Da) | 437.1122 | 441.1373 | +4.0251 |

| Molar Mass ( g/mol ) | 437.47[1][2][3] | 441.5[4][5] | +4.03 |

| Precursor Ion (m/z) [M+H]⁺ | 438.1 | 442.1 | +4.0 |

| Quantifier Product Ion (m/z) | 214.9 | 218.9 | +4.0 |

| Qualifier Product Ion (m/z) | 368.9 | 372.9 | +4.0 |

Experimental Protocol: Quantification of Isavuconazole by LC-MS/MS

The following methodology outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of Isavuconazole in biological matrices, utilizing this compound as an internal standard.[4][6]

1. Sample Preparation:

-

To 100 µL of plasma or serum, add a known concentration of this compound internal standard.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 20% to 80% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Isavuconazole:

-

Precursor Ion (Q1): m/z 438.1

-

Product Ion (Q3) for Quantification: m/z 214.9

-

Product Ion (Q3) for Confirmation: m/z 368.9

-

-

This compound (Internal Standard):

-

Precursor Ion (Q1): m/z 442.1

-

Product Ion (Q3) for Quantification: m/z 218.9

-

Product Ion (Q3) for Confirmation: m/z 372.9

-

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Visualizing the Mechanism and Workflow

To further elucidate the context of Isavuconazole's application and analysis, the following diagrams, generated using the DOT language, illustrate its mechanism of action and a typical experimental workflow.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Isavuconazole exerts its antifungal effect by targeting and inhibiting the enzyme lanosterol 14-alpha-demethylase (CYP51).[7] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, Isavuconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This ultimately compromises the fungal cell membrane, resulting in cell growth inhibition and death. The high specificity of Isavuconazole for the fungal CYP51 enzyme over its mammalian counterpart contributes to its favorable safety profile.

References

- 1. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 2. gosset.ai [gosset.ai]

- 3. researchgate.net [researchgate.net]

- 4. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Isavuconazole-d4 certificate of analysis explained

An In-depth Technical Guide to the Isavuconazole-d4 Certificate of Analysis

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a certified reference material like this compound is a critical document. It provides assurance of the material's identity, purity, and suitability for its intended analytical purpose. This compound, a deuterium-labeled version of the antifungal drug isavuconazole, is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of isavuconazole in biological matrices.[1][2][3] This guide will dissect a typical CoA for this compound, presenting the key data in structured tables, detailing the experimental methodologies used for verification, and illustrating the associated workflows and molecular relationships.

General Information and Product Identification

A CoA begins with fundamental identification details for the specific lot of the reference material. This section ensures traceability and provides a snapshot of the product's key identifiers.

| Parameter | Typical Specification |

| Product Name | This compound |

| Catalogue Number | Varies by supplier (e.g., PA STI 053620)[4] |

| CAS Number | 1346598-58-0[2][4][5][6] |

| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS[2][4][6] |

| Molecular Weight | 441.49 g/mol [4][6] |

| Intended Use | Internal standard for quantification of isavuconazole by LC-MS or GC-MS[1][2] |

| Storage Conditions | -20°C[6] |

Quantitative Data Summary

This section summarizes the analytical testing results that quantitatively define the quality of the reference material.

Table 2.1: Purity and Composition

| Test | Method | Result |

| Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | >95%[6] |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥99% deuterated forms (d₁-d₄)[2] |

| Chemical Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |

Table 2.2: Physical Properties

| Test | Method | Result |

| Appearance | Visual Inspection | Solid[2] |

| Solubility | Solvent Addition | Soluble in Acetonitrile[2] |

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality of the reference material was assessed. This allows for replication or verification if necessary and ensures the data's reliability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds by separating the main component from any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV or fluorescence detector.

-

Column : A reversed-phase column, such as a Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 μm), is commonly used.[7][8]

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of ammonium acetate buffer (e.g., 10 mM, pH 8.0) and acetonitrile (e.g., 45:55, v/v).[7][8]

-

Detection : UV detection is often set at a wavelength where isavuconazole has significant absorbance, such as 285 nm.[7][8] Alternatively, fluorescence detection can be used with an excitation wavelength of 261 nm and an emission wavelength of 366 nm.[9]

-

Sample Preparation : A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.[7] This solution is then diluted to an appropriate concentration for injection.

-

Analysis : A small volume (e.g., 20 μL) of the prepared sample is injected into the HPLC system.[7] The resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which gives the purity of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the chemical identity and determine the isotopic purity of this compound.

-

Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically used.[10]

-

Sample Preparation : Plasma or serum samples containing this compound are subjected to protein precipitation using a solvent like acetonitrile.[10] The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatographic Separation : Similar to HPLC, a reversed-phase column is used to separate the analyte from matrix components before it enters the mass spectrometer.

-

Mass Spectrometry Analysis :

-

Identity Confirmation : The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound molecule. For this compound, the transition monitored might be m/z 442.1 → 218.9 (quantifier) and 442.1 → 372.9 (qualifier).[11] This is compared to the transition for the non-deuterated isavuconazole (m/z 438.1 → 214.9).[11]

-

Isotopic Enrichment : The relative intensities of the mass signals for this compound (m/z 442.1) and any residual non-deuterated Isavuconazole (m/z 438.1) are compared to calculate the percentage of the deuterated form, thus confirming the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the arrangement of atoms and the position of the deuterium labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis :

-

¹H NMR : A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the benzonitrile ring, which are replaced by deuterium in this compound, confirms the location of the isotopic labeling.

-

¹³C NMR : A carbon-13 NMR spectrum can provide further confirmation of the carbon skeleton of the molecule.

-

Mandatory Visualizations

Diagrams are provided to visually represent key processes and relationships relevant to the this compound Certificate of Analysis.

Caption: Workflow for the generation of a Certificate of Analysis.

Caption: Relationship between Isavuconazole and this compound.

References

- 1. cerilliant.com [cerilliant.com]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Isavuconazole D4 | CAS No- 1346598-58-0 | Simson Pharma Limited [simsonpharma.com]

- 6. sussex-research.com [sussex-research.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Isavuconazole: A Technical Deep Dive into its Metabolism and Isotopic Exchange Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolism of the broad-spectrum antifungal agent isavuconazole. It details the metabolic pathways, involved enzymes, and resulting metabolites. Furthermore, this guide addresses the potential for isotopic exchange in the isavuconazole molecule, a critical consideration for researchers utilizing isotopically labeled compounds in metabolic and pharmacokinetic studies.

Introduction to Isavuconazole

Isavuconazole is a second-generation triazole antifungal agent administered as a water-soluble prodrug, isavuconazonium sulfate. It is indicated for the treatment of invasive aspergillosis and invasive mucormycosis. The prodrug formulation allows for both intravenous and oral administration with high bioavailability.[1]

Isavuconazole Metabolism

The metabolic journey of isavuconazole begins with the rapid and extensive conversion of its prodrug, isavuconazonium, to the active moiety, isavuconazole, and an inactive cleavage product. This initial step is followed by hepatic metabolism of isavuconazole, primarily through cytochrome P450 enzymes and subsequent glucuronidation.

Prodrug Hydrolysis

Isavuconazonium sulfate is rapidly hydrolyzed by plasma esterases, predominantly butylcholinesterase, to yield the active drug, isavuconazole, and an inactive cleavage product.[1] This conversion is efficient and occurs swiftly in the bloodstream.

Caption: Prodrug activation of isavuconazonium.

Hepatic Metabolism of Isavuconazole

The primary site of isavuconazole metabolism is the liver. The main metabolic pathways involve oxidation by cytochrome P450 (CYP) isoenzymes, followed by conjugation reactions.

In vitro and in vivo studies have demonstrated that isavuconazole is a substrate of CYP3A4 and CYP3A5.[1][2] These enzymes are responsible for the oxidative metabolism of the drug. The interaction with CYP3A4 is clinically significant, as strong inducers or inhibitors of this enzyme can alter isavuconazole plasma concentrations, potentially impacting efficacy and safety.[3][4]

Following oxidation by CYP enzymes, isavuconazole and its oxidative metabolites can undergo Phase II metabolism through glucuronidation, which is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs).[5] This process increases the water solubility of the metabolites, facilitating their excretion.

Caption: Primary metabolic pathways of isavuconazole.

Isavuconazole Metabolites

Several metabolites of isavuconazole have been identified in human plasma, urine, and feces. However, no single metabolite has been found to have an area under the curve (AUC) greater than 10% of the parent drug, indicating that isavuconazole is the primary circulating active entity. The identified metabolites are primarily products of oxidation and subsequent conjugation.

Table 1: Summary of Isavuconazole Metabolites

| Metabolite | Description | Pathway |

| M1 | Hydroxylated isavuconazole carbamoyl form | Oxidation |

| M2 | Hydroxylated isavuconazole | Oxidation |

| M3 | Oxidative N-dealkylated form of isavuconazole | Oxidation |

| Various | Glucuronide conjugates of parent drug and metabolites | Glucuronidation |

Potential for Isotopic Exchange in Isavuconazole

A critical aspect for researchers using isotopically labeled compounds is the stability of the label and the potential for isotopic exchange with the surrounding solvent or other molecules. This is particularly relevant for studies involving hydrogen isotopes (deuterium and tritium).

Currently, there is a lack of published scientific literature specifically investigating the potential for hydrogen-deuterium (H/D) exchange or the stability of isotopically labeled isavuconazole. While general principles of isotopic exchange in organic molecules are well-established, specific experimental data for isavuconazole is not available in the public domain.

General Considerations for Isotopic Exchange:

-

Acidic Protons: Protons attached to heteroatoms (O-H, N-H) are generally labile and will readily exchange with deuterium in a deuterated solvent. Isavuconazole possesses a tertiary alcohol group; the hydroxyl proton would be expected to be labile.

-

C-H Bonds: Carbon-bound hydrogens are generally stable to exchange under physiological conditions. However, protons on carbons adjacent to activating groups (e.g., carbonyls, aromatic rings) can be more susceptible to exchange, although this typically requires specific catalytic conditions not present in vivo.

Without specific experimental data (e.g., from hydrogen-deuterium exchange mass spectrometry studies), any assessment of the isotopic stability of labeled isavuconazole remains theoretical. Researchers planning to use isotopically labeled isavuconazole are strongly advised to perform stability studies under their specific experimental conditions to ensure the integrity of the label.

Experimental Protocols

This section outlines general methodologies for key experiments related to the study of isavuconazole metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of isavuconazole in human liver microsomes.

Objective: To determine the rate of metabolism of isavuconazole by human liver microsomal enzymes.

Materials:

-

Isavuconazole

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of isavuconazole in a suitable solvent (e.g., DMSO).

-

In microcentrifuge tubes, combine phosphate buffer, MgCl₂, and the HLM suspension.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

-

Initiation of Reaction:

-

Add the isavuconazole stock solution to the pre-warmed microsome mixture to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vials for analysis.

-

-

Analytical Quantification:

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of isavuconazole at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining isavuconazole versus time.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

-

Caption: Workflow for in vitro metabolism study.

In Vivo Metabolism Study in Humans (General Design)

This outlines a general design for a human mass balance study to investigate the in vivo metabolism of isavuconazole.

Objective: To determine the absorption, metabolism, and excretion (AME) of isavuconazole in healthy human subjects.

Study Design: Open-label, single-dose study.

Subjects: Healthy male volunteers.

Investigational Product: [¹⁴C]-labeled isavuconazonium sulfate.

Procedure:

-

Dosing: Administer a single oral dose of [¹⁴C]-isavuconazonium sulfate to subjects.

-

Sample Collection:

-

Collect blood samples at predefined time points to determine the plasma concentrations of isavuconazole and total radioactivity.

-

Collect all urine and feces for a specified period (e.g., until radioactivity is negligible) to determine the routes and extent of excretion.

-

-

Sample Analysis:

-

Analyze plasma, urine, and feces for total radioactivity using liquid scintillation counting.

-

Profile the metabolites in plasma, urine, and feces using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection and mass spectrometry (LC-MS/MS) for structural elucidation.

-

-

Pharmacokinetic and Metabolic Analysis:

-

Calculate pharmacokinetic parameters for isavuconazole and total radioactivity.

-

Determine the mass balance by calculating the total recovery of the radioactive dose.

-

Identify and quantify the major circulating and excreted metabolites.

-

Caption: Workflow for a human AME study.

Quantitative Data Summary

The following tables summarize key quantitative data related to isavuconazole metabolism and pharmacokinetics.

Table 2: Pharmacokinetic Parameters of Isavuconazole in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~98% | [1] |

| Tₘₐₓ (oral) | 2-3 hours | [1] |

| Plasma Protein Binding | >99% | [5] |

| Volume of Distribution (Vd) | ~450 L | [5] |

| Elimination Half-life (t₁/₂) | ~130 hours | [1] |

| Primary Metabolism | CYP3A4, CYP3A5 | [1] |

| Excretion | Feces (~46%), Urine (~45%) | [1] |

Table 3: Impact of CYP3A4 Modulators on Isavuconazole Pharmacokinetics

| Co-administered Drug | CYP3A4 Effect | Impact on Isavuconazole AUC | Reference |

| Rifampin | Strong Inducer | ↓ 90% | [6] |

| Ketoconazole | Strong Inhibitor | ↑ 422% | [6] |

| Lopinavir/Ritonavir | Strong Inhibitor | ↑ ~2-fold | [6] |

Conclusion

Isavuconazole undergoes extensive metabolism, initiated by the rapid hydrolysis of its prodrug, isavuconazonium, to the active form. The subsequent hepatic metabolism is primarily mediated by CYP3A4 and CYP3A5, followed by glucuronidation. While several minor metabolites are formed, isavuconazole remains the major active component in circulation. A significant knowledge gap exists regarding the potential for isotopic exchange in the isavuconazole molecule. Further research, specifically through dedicated isotopic labeling and stability studies, is required to provide definitive guidance for researchers in this area. The experimental protocols outlined in this guide provide a foundation for conducting further investigations into the metabolism and disposition of this important antifungal agent.

References

- 1. Pharmacokinetics [cresemba.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The Effect of Drug–Drug Interactions on the Pharmacokinetics of Isavuconazole: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics of Isavuconazole in Adult: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Evaluation of CYP3A4‐Mediated Drug‐Drug Interactions of Isavuconazole With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Isavuconazole-d4 in LC-MS/MS Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Isavuconazole-d4 as an internal standard in the quantitative bioanalysis of isavuconazole in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2] Therapeutic Drug Monitoring (TDM) of isavuconazole is increasingly recognized as a valuable tool to optimize efficacy and minimize toxicity, given the significant inter-patient pharmacokinetic variability.[3][4][5] LC-MS/MS has emerged as the preferred method for the quantification of isavuconazole in clinical practice due to its high sensitivity, specificity, and accuracy.[6][7][8]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable LC-MS/MS bioanalysis. This compound mimics the chemical and physical properties of the analyte, compensating for variations in sample preparation, chromatography, and ionization, thereby ensuring the precision and accuracy of the quantitative results.[9][10]

Experimental Protocols

This section details the methodologies for the LC-MS/MS bioanalysis of isavuconazole using this compound as an internal standard. The protocols are based on established and validated methods reported in the scientific literature.[6][7][9]

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

-

Biological Matrix:

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting isavuconazole from plasma or serum samples.[2][9]

Protocol:

-

To 50 µL of plasma/serum sample, add 100 µL of ice-cold methanol or acetonitrile containing the internal standard, this compound (e.g., at a concentration of 1 mg/L).[7]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 24,000 x g) for 5-10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

-

The supernatant may be further diluted with a suitable solvent (e.g., 5% acetonitrile in water) if necessary.[7]

Liquid Chromatography (LC) Conditions

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

Typical LC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm)[11] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile[9] |

| Gradient Elution | A gradient elution is typically used for optimal separation. For example, starting with a low percentage of Mobile Phase B, increasing to a high percentage, and then re-equilibrating. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS/MS) Conditions

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

Typical MS/MS Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Isavuconazole | m/z 438.2 → 224.1[9] |

| This compound | m/z 442.2 → 224.3[9] or m/z 442.1 → 218.9[6] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance characteristics of a typical LC-MS/MS method for isavuconazole using this compound as an internal standard, as reported in various studies.[6][7][9]

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference |

| Linearity Range | 0.2 - 12.8 mg/L | [6][7] |

| 4 - 4000 ng/mL | [9] | |

| Correlation Coefficient (r²) | > 0.99 | [6][7][9] |

| Lower Limit of Quantification (LLOQ) | 4 ng/mL | [9] |

Table 2: Precision and Accuracy

| Parameter | Concentration Level | Typical Value (%RSD or %Bias) | Reference |

| Intra-day Precision | Low, Medium, High QC | < 15% | [6][7] |

| Inter-day Precision | Low, Medium, High QC | < 15% | [6][7] |

| Accuracy | Low, Medium, High QC | Within ±15% of nominal value | [6][7] |

Table 3: Recovery

| Parameter | Concentration Level | Typical Value (%) | Reference |

| Extraction Recovery | Low, Medium, High QC | 93.9 - 102.7% | [6][7] |

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the LC-MS/MS bioanalysis of isavuconazole.

Caption: Experimental workflow for LC-MS/MS bioanalysis of isavuconazole.

Caption: Detailed sample preparation protocol using protein precipitation.

Caption: Key parameters for LC-MS/MS method validation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic drug monitoring of isavuconazole: Trends and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Isavuconazole Dosing in Patients with Invasive Fungal Infections Through Therapeutic Drug Monitoring: Real-World Clinical Practice Experience [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Quantitative Analysis of Isavuconazole in Human Plasma/Serum by LC-MS/MS using Isavuconazole-d4 as an Internal Standard

Application Note and Protocol

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis. Therapeutic drug monitoring (TDM) of Isavuconazole is crucial to ensure efficacy and minimize toxicity, necessitating a robust and reliable quantitative method. This document outlines a detailed protocol for the quantitative analysis of Isavuconazole in human plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Isavuconazole-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle of the Method

This method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a reverse-phase HPLC column and detection by a triple quadrupole mass spectrometer. Isavuconazole and its internal standard, this compound, are ionized by electrospray ionization (ESI) and detected in multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Isavuconazole, as established in various validation studies.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 0.2 - 12.8 mg/L | |

| 4 - 4000 ng/mL | ||

| Coefficient of Determination (r²) | > 0.999 | |

| ≥ 0.9801 | ||

| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | |

| 4 ng/mL | ||

| 20 ng/mL |

Table 2: Precision

| Parameter | Value (%) | Reference |

| Within-run Precision (Intra-assay) | 1.4 - 2.9 | |

| < 10 | ||

| Between-run Precision (Inter-assay) | 1.5 - 3.0 | |

| < 10 |

Table 3: Accuracy and Recovery

| Parameter | Value (%) | Reference |

| Recovery | 93.9 - 102.7 | |

| Accuracy (Intra-assay) | -2.35 | |

| Accuracy (Inter-assay) | 0.80 |

Experimental Protocols

Materials and Reagents

-

Isavuconazole reference standard

-

This compound internal standard

-

LC-MS/MS grade methanol

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade water

-

Formic acid

-

Ammonium acetate

-

Drug-free human plasma/serum

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Isavuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the Isavuconazole reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Prepare the this compound internal standard stock solution in methanol.

-

Working Standard Solutions: Serially dilute the Isavuconazole stock solution with methanol or a mixture of methanol and water to prepare working standard solutions for calibration curves and quality controls.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 1 mg/mL in the protein precipitation solvent.

Sample Preparation: Protein Precipitation

The following workflow diagram illustrates the sample preparation procedure.

Caption: Protein precipitation workflow for Isavuconazole analysis.

Detailed Protocol:

-

To 20 µL of plasma or serum sample (calibrator, quality control, or unknown), add 100 µL of ice-cold methanol containing the internal standard (this compound, 1 mg/mL).

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 24,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube or vial.

-

Dilute the supernatant tenfold with 5% acetonitrile in water.

-

Inject 10 µL of the diluted supernatant onto the LC-MS/MS system.

Note: Some protocols may use acetonitrile for protein precipitation.

LC-MS/MS Method

The following diagram outlines the logical flow of the LC-MS/MS analysis.

Caption: LC-MS/MS analysis workflow for Isavuconazole.

Table 4: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., POROS R1 20, 2.1 x 30 mm) |

| Mobile Phase A | 5% Acetonitrile in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | Gradient elution |

| Injection Volume | 10 µL |

Note: Specific gradient conditions and column dimensions may vary and should be optimized for the specific instrument and application.

Table 5: Mass Spectrometric Conditions

| Parameter | Isavuconazole | This compound | Reference |

| Ionization Mode | ESI Positive | ESI Positive | |

| Precursor Ion (m/z) | 438.1 | 442.1 / 442.2 | |

| Product Ion (Quantifier, m/z) | 214.9 | 218.9 | |

| Product Ion (Qualifier, m/z) | 368.9 | 372.9 / 373.1 |

Data Analysis and Quantification

The concentration of Isavuconazole in the unknown samples is determined by constructing a calibration curve. The peak area ratio of Isavuconazole to this compound is plotted against the nominal concentration of the calibrators. A linear regression analysis is then applied to the calibration curve to determine the concentration of Isavuconazole in the unknown samples.

Stability

Isavuconazole in serum samples is stable for at least 3 days at room temperature. For longer-term storage, samples can be kept at -20°C for up to 53 days or -80°C for up to 66 days. It is important to avoid using serum collection tubes with separator gel, as this can lead to a significant decrease in Isavuconazole concentrations.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative analysis of Isavuconazole in human plasma and serum. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies, enabling clinicians and researchers to optimize Isavuconazole therapy and ensure patient safety.

Application Note & Protocol: Quantification of Isavuconazole in Human Plasma using Isavuconazole-d4 Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent utilized for the treatment of invasive aspergillosis and mucormycosis. Therapeutic Drug Monitoring (TDM) of isavuconazole is crucial to ensure efficacy while minimizing potential toxicity. This document provides a detailed protocol for the quantitative analysis of isavuconazole in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Isavuconazole-d4 as an internal standard. This stable isotope-labeled internal standard provides high accuracy and precision by compensating for variability during sample preparation and analysis.

Principle of the Method

This method involves a simple protein precipitation step to extract isavuconazole and the this compound internal standard from plasma. The extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in the multiple-reaction monitoring (MRM) mode. The concentration of isavuconazole in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Materials and Reagents

-

Isavuconazole reference standard

-

This compound internal standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid

-

Ammonium hydroxide

-

Ultrapure water

-

Drug-free human plasma (with K3EDTA anticoagulant)

Equipment

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reverse-phase)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Experimental Protocols

Preparation of Stock and Working Solutions

-

Isavuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of isavuconazole reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the isavuconazole stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with ice-cold methanol.[1][2]

Sample Preparation

A protein precipitation method is employed for sample extraction.[3]

-

Label microcentrifuge tubes for calibrators, QCs, and unknown samples.

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into the appropriately labeled tube.[4]

-

Add the internal standard (this compound). The specific volume and concentration may vary between laboratories. One method suggests adding the internal standard combined with the precipitation solvent.[4] Another approach involves adding 100 µL of ice-cold methanol containing the internal standard to 20 µL of serum.[1][2]

-

Add acetonitrile or methanol to precipitate plasma proteins. For a 50 µL plasma sample, acetonitrile is a commonly used precipitation solvent.[4]

-

Vortex the mixture thoroughly for approximately 1 minute.

-

Centrifuge the samples at a high speed (e.g., 24,000 x g) for 5-10 minutes to pellet the precipitated proteins.[1][2][4]

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.[1][2][4]

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Method optimization is recommended for individual instrument setups.

Liquid Chromatography:

| Parameter | Example Value |

| Column | Reverse-phase C18 column |

| Mobile Phase A | Water with formic acid and ammonium hydroxide (e.g., 1000:10:0.5 v/v/v)[4] |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of isavuconazole from matrix components |

| Flow Rate | Dependent on column dimensions |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Example Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Isavuconazole: m/z 438.1 → 224.1[4]this compound: m/z 442.1 → 224.1[4] |

Data Presentation

The performance of the method should be validated according to established guidelines. The following tables summarize typical quantitative data from published methods.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.2 to 12.8 mg/L | [1][2] |

| 5 to 1,250 ng/mL | [4] | |

| Coefficient of Determination (r²) | > 0.999 | [1][2] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [4] |

Table 2: Precision and Accuracy

| Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Recovery) | Reference |

| Low QC | 1.4 - 2.9 | 1.5 - 3.0 | 93.9 - 102.7 | [1][2] |

| Medium QC | 1.4 - 2.9 | 1.5 - 3.0 | 93.9 - 102.7 | [1][2] |

| High QC | 1.4 - 2.9 | 1.5 - 3.0 | 93.9 - 102.7 | [1][2] |

Visualizations

Caption: Workflow for Isavuconazole Quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of isavuconazole in human plasma. The simple sample preparation and high analytical performance make it well-suited for therapeutic drug monitoring and pharmacokinetic studies, aiding clinicians in optimizing antifungal therapy for patients with invasive fungal infections.

References

- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - Journal of Laboratory Physicians [jlabphy.org]

- 3. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 4. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isavuconazole-d4 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of Isavuconazole-d4 solutions for research and development applications. This compound is the deuterated form of Isavuconazole, a broad-spectrum triazole antifungal agent. It is commonly used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS | [1][2][3] |

| Molecular Weight | 441.5 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Purity | ≥95-99% | [1][2] |

| Isotopic Enrichment | >95% | [2] |

Solubility Data

This compound exhibits varying solubility in different solvents. The table below provides solubility data to guide solvent selection for stock solution preparation. For aqueous applications, a two-step dissolution process is recommended due to the compound's sparse solubility in aqueous buffers.[5]

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 70 mg/mL (160.01 mM) | [6] |

| Dimethylformamide (DMF) | ~25 mg/mL | [5] |

| Ethanol | ~5 mg/mL | [5] |

| Acetonitrile | Soluble | [1] |

| Aqueous Buffers | Sparingly soluble | [5] |

| 1:4 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [5] |

Experimental Protocols

Preparation of a Stock Solution in an Organic Solvent

This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent like DMSO.

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (e.g., argon or nitrogen)

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

-

Vortex mixer and/or sonicator

Procedure:

-

Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.

-

Solvent Addition: Transfer the weighed solid to a volumetric flask. Add a portion of the DMSO, ensuring the volume is less than the final desired volume.

-

Dissolution: Purge the headspace of the flask with an inert gas.[5] Cap the flask and facilitate dissolution by vortexing or sonicating the mixture.[6]

-

Final Volume: Once the solid is completely dissolved, add DMSO to reach the final target volume. Mix thoroughly to ensure a homogenous solution.

Preparation of a Working Solution in an Aqueous Buffer

This protocol describes the preparation of a diluted working solution in an aqueous buffer, which is common for cell-based assays or other biological experiments.

Materials:

-

This compound stock solution in DMF

-

Phosphate-buffered saline (PBS) or other aqueous buffer of choice

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Initial Dissolution: Prepare a concentrated stock solution of this compound in DMF as described in Protocol 3.1.

-

Dilution: In a separate tube, add the desired volume of the aqueous buffer.

-

Addition of Stock: While vortexing the aqueous buffer, slowly add the required volume of the this compound/DMF stock solution to achieve the final desired concentration.

-

Final Concentration: The final concentration of this compound in a 1:4 solution of DMF:PBS (pH 7.2) can reach approximately 0.25 mg/mL.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

| Form | Storage Temperature | Stability | Reference |

| Solid | -20°C | ≥ 4 years | [1] |

| Organic Stock Solution (e.g., in DMSO) | -20°C or -80°C | 1 month at -20°C, 6 months to over a year at -80°C | [6][7] |

| Aqueous Working Solution | 2-8°C | Not recommended for more than one day | [5] |

Recommendations:

-

For long-term storage of stock solutions, it is advisable to prepare aliquots to minimize freeze-thaw cycles.[7]

-

Aqueous solutions should be prepared fresh before use whenever possible.[5][6]

Visualized Workflow and Logic

The following diagrams illustrate the key workflows for solution preparation.

Caption: Workflow for preparing an organic stock solution of this compound.

Caption: Workflow for preparing an aqueous working solution from a stock solution.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sussex-research.com [sussex-research.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C22H17F2N5OS | CID 71749534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Isavuconazole | Antifungal | P450 | Antibiotic | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

Application of Isavuconazole-d4 in Fungal Infection Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Isavuconazole, a broad-spectrum second-generation triazole antifungal agent, is a critical therapeutic option for the treatment of invasive fungal infections, including aspergillosis and mucormycosis.[1][2][3][4] To ensure its safe and effective use, precise quantification of isavuconazole in biological matrices is paramount. Isavuconazole-d4, a deuterated analog of isavuconazole, serves as an essential tool in this endeavor, primarily utilized as an internal standard in analytical methodologies for accurate drug quantification.[1][5] This document provides detailed application notes and protocols for the use of this compound in fungal infection research, with a focus on therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Overview of Isavuconazole and the Role of this compound

Isavuconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][6] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.[6]

Given the variability in patient response and the potential for drug-drug interactions, TDM of isavuconazole is increasingly recommended to optimize therapeutic outcomes.[7][8][9][10][11] this compound is the preferred internal standard for quantification of isavuconazole in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][12][13] The use of a stable isotope-labeled internal standard like this compound minimizes analytical variability arising from sample preparation and instrument response, thereby enhancing the accuracy and reliability of the results.[5]

Analytical Methodologies: Quantification of Isavuconazole using this compound

The quantification of isavuconazole in biological matrices such as plasma and serum is predominantly achieved using LC-MS/MS. The following sections detail a general protocol for this application.

Experimental Protocol: LC-MS/MS Quantification of Isavuconazole

This protocol outlines a typical workflow for the quantification of isavuconazole in human plasma using this compound as an internal standard.

2.1.1. Materials and Reagents

-

Isavuconazole reference standard

-

Human plasma (drug-free)

-

Acetonitrile (LC-MS grade)[5]

-

Methanol (LC-MS grade)[14]

-

Formic acid (LC-MS grade)[5]

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

2.1.2. Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

In a microcentrifuge tube, pipette 100 µL of plasma sample, calibration standard, or quality control sample.

-

Add 25 µL of the internal standard working solution (this compound in methanol).[9]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer 10 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[15]

2.1.3. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., Waters XTerra RP18, 150 mm × 4.6 mm, 3.5 µm)[16] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

2.1.4. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Isavuconazole Transition | m/z 438.1 → 225.1 |

| This compound Transition | m/z 442.1 → 229.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Method Validation Parameters

A summary of typical validation parameters for LC-MS/MS methods for isavuconazole quantification is presented in the table below.

| Parameter | Typical Range/Value |

| Linearity Range | 4–4000 ng/mL[5], 0.2–12.8 mg/L[17] |

| Correlation Coefficient (r²) | ≥ 0.99[17][18] |

| Lower Limit of Quantification (LLOQ) | 4 ng/mL[5], 0.025 µg/mL[16] |

| Within-run Precision (%CV) | 1.4% to 2.9%[17] |

| Between-run Precision (%CV) | 1.5% to 3.0%[17] |

| Accuracy/Recovery | 93.9% to 102.7%[17] |

Application in Pharmacokinetic Studies

This compound is instrumental in defining the pharmacokinetic profile of isavuconazole in various patient populations.[12][19] These studies are crucial for optimizing dosing regimens.

Key Pharmacokinetic Parameters of Isavuconazole

The following table summarizes key pharmacokinetic parameters of isavuconazole obtained from studies utilizing this compound for bioanalysis.

| Parameter | Population | Value |

| Time to Peak Concentration (Tmax) | Healthy Chinese Subjects (Fasting) | 2.5 hours[5] |

| Healthy Chinese Subjects (Postprandial) | 5.0 hours[5] | |

| Maximum Plasma Concentration (Cmax) | Healthy Volunteers (Single Dose) | 3.3 ± 0.65 mg/L[12] |

| Healthy Volunteers (Steady State) | 6.57 ± 1.68 mg/L[12] | |

| Healthy Chinese Subjects (Fasting) | 1929.68 ng/mL[5] | |

| Healthy Chinese Subjects (Postprandial) | 1300.17 ng/mL[5] | |

| Area Under the Curve (AUC₀₋₂₄) | Healthy Volunteers (Steady State) | 106 ± 32.1 mg·h/L[12] |

| Half-life (t½) | Healthy Volunteers | 56–104 hours[19] |

| Bioavailability | Oral Administration | 98%[20] |

Visualizing Workflows and Pathways

To further elucidate the application of this compound and the mechanism of action of isavuconazole, the following diagrams are provided.

Figure 1. Experimental workflow for the quantification of isavuconazole.

Figure 2. Mechanism of action of isavuconazole.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of isavuconazole in biological matrices, which is fundamental for therapeutic drug monitoring and pharmacokinetic research. The detailed protocols and data presented herein provide a comprehensive resource for researchers, scientists, and drug development professionals working to optimize the clinical use of isavuconazole in the management of invasive fungal infections. The consistent application of robust analytical methods employing this compound will continue to enhance our understanding of this important antifungal agent and contribute to improved patient outcomes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of isavuconazole in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ijtinnovation.com [ijtinnovation.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Drug Monitoring of Isavuconazole: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic drug monitoring of isavuconazole: Trends and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jetir.org [jetir.org]

- 15. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. dovepress.com [dovepress.com]

- 20. Pharmacokinetics [cresemba.com]

Application Notes and Protocols for the Quantification of Isavuconazole and Isavuconazole-d4 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Isavuconazole and its deuterated internal standard, Isavuconazole-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and implementation of robust bioanalytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2][3][4] Therapeutic drug monitoring of Isavuconazole is crucial to ensure efficacy while minimizing potential toxicity.[5] LC-MS/MS is the preferred method for the quantification of Isavuconazole in biological matrices due to its high sensitivity, specificity, and throughput.[6] This document outlines the key parameters and procedures for the successful implementation of an LC-MS/MS assay for Isavuconazole.

Quantitative Mass Spectrometry Parameters

The following tables summarize the essential mass spectrometry settings for the detection of Isavuconazole and its internal standard, this compound. These parameters can be adapted for various triple quadrupole mass spectrometers.

Table 1: Mass Transitions (MRM) for Isavuconazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| Isavuconazole | 438.1 | 214.9 | Quantifier |

| 438.1 | 368.9 | Qualifier | |

| 438.1 | 224.1 | Quantifier[7] | |

| This compound | 442.1 | 218.9 | Quantifier |

| 442.1 | 372.9 | Qualifier | |

| 442.1 | 224.1 | Quantifier[7] |

Table 2: Summary of Published LC-MS/MS Method Performance

| Parameter | Reported Value(s) |

| Linearity Range | 0.2 to 12.8 mg/L[6][8] |

| 5 to 1250 ng/mL[7] | |

| 25 to 2500 ng/mL[2] | |

| 4 to 4000 ng/mL[9] | |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[7] |

| 25 ng/mL[2] | |

| 4 ng/mL[9] | |

| 0.2 mg/L[10] | |

| Within-run Precision | 1.4 to 2.9%[6] |

| Between-run Precision | 1.5 to 3.0%[6] |

| Recovery | 93.9 to 102.7%[6] |

Experimental Protocols

The following protocols provide a detailed methodology for sample preparation, liquid chromatography, and mass spectrometry analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Isavuconazole from plasma or serum samples.[1][7]

Materials:

-

Patient serum or plasma samples

-

This compound internal standard (IS) solution (e.g., 1 mg/mL in methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 20-50 µL of serum or plasma sample, calibrators, or quality controls into a microcentrifuge tube.[6][7]

-

Add a sufficient volume of ice-cold methanol or acetonitrile containing the internal standard (this compound). A common ratio is 1:5 (sample to precipitation solvent).[6][7] For example, add 100 µL of the IS-containing methanol to a 20 µL sample.[6]

-

Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 24,000 x g) for 5-10 minutes to pellet the precipitated proteins.[6][7]

-

Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[7]

-

The supernatant may be further diluted with a suitable buffer (e.g., 5% acetonitrile in water with 0.1% formic acid) before injection to ensure compatibility with the mobile phase.[6]

Liquid Chromatography (LC)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Columns:

-

A reversed-phase C18 or Phenyl-Hexyl column is recommended. Examples include:

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

Gradient Elution: A typical gradient starts with a low percentage of organic mobile phase (B), ramps up to a high percentage to elute the analyte, and then returns to the initial conditions to re-equilibrate the column. The specific gradient profile will depend on the column and instrumentation used.

Mass Spectrometry (MS)

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ion Source Parameters (Positive Ion Mode): While specific optimal values will vary between instruments, typical starting parameters are:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 500 °C

-

Nebulizer Gas (Nitrogen): Flow rates should be optimized according to the manufacturer's recommendations.

-

Collision Gas (Argon): Pressure should be set according to the manufacturer's guidelines for optimal fragmentation.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for Isavuconazole analysis and the mechanism of action of Isavuconazole.

Caption: Experimental workflow for the quantification of Isavuconazole.

Caption: Mechanism of action of Isavuconazole.

References

- 1. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 2. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. ijtinnovation.com [ijtinnovation.com]

- 5. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Therapeutic Drug Monitoring of Isavuconazole: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isavuconazole-d4 in Tissue Distribution Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isavuconazole-d4 as an internal standard in tissue distribution studies of isavuconazole. The protocols outlined below are based on established methodologies for pharmacokinetic analysis and bioanalytical techniques.

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2] Understanding the distribution of isavuconazole into various tissues is crucial for predicting its efficacy and potential toxicity. Tissue distribution studies are a key component of preclinical pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of the analyte in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound compensates for variability during sample preparation and analysis, ensuring data reliability.

Isavuconazole works by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This disruption of the cell membrane's integrity leads to fungal cell death.[3]

Data Presentation: Tissue Distribution of Isavuconazole in Rats

The following tables summarize the quantitative data from a tissue distribution study in rats following a single oral administration of radiolabeled isavuconazonium sulfate (the prodrug of isavuconazole). The data is presented as the maximum concentration (Cmax) and the time to reach Cmax (Tmax).

Table 1: Maximum Concentration (Cmax) of Isavuconazole in Various Tissues of Rats After a Single Oral Dose

| Tissue/Fluid | Cmax (µg equivalent/g) | Tmax (hours) |

| Bile | 66.6 | 2 |

| Liver | 24.7 | 1 |

| Adrenal Gland | 10.6 | 2 |

| Adrenal Cortex | 11.0 | 2 |

| Brown Fat | 3.76 | 2 |

| Kidneys | High levels | up to 8 |

| Uveal Tract | High levels | up to 8 |

| Bone | 0.070 | - |

| Eye Lens | 0.077 | 8 |

| Eye | 0.312 | - |

| Seminal Vesicles | 0.341 | - |

| Olfactory Bulb | 0.591 | - |

| Blood | 0.603 | - |

Data extracted from a study using radiolabeled isavuconazonium sulfate in rats.[1]

Experimental Protocols

Animal Dosing and Sample Collection

This protocol describes a typical procedure for a tissue distribution study in rodents.

Materials:

-

Isavuconazonium sulfate (prodrug)

-

Vehicle for oral administration (e.g., 0.5% w/v methylcellulose)

-

Sprague-Dawley rats (or other appropriate rodent model)

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for dissection

-

Cryovials for tissue storage

-

Apparatus for blood collection (e.g., cardiac puncture)

-

Centrifuge

Procedure:

-

Acclimatize animals to laboratory conditions for at least one week prior to the study.

-

Fast animals overnight before dosing, with free access to water.

-

Prepare the dosing solution of isavuconazonium sulfate in the selected vehicle.

-